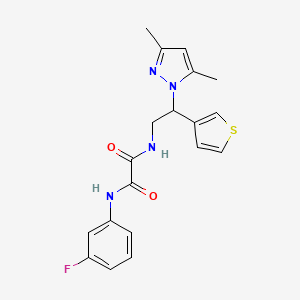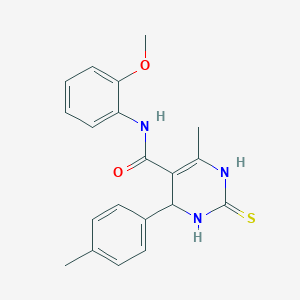
5-Methoxy-3-formyl-2-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-formyl-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H33NO2Sn It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tributylstannyl group, which is a tin-containing substituent
Métodos De Preparación
The synthesis of 5-Methoxy-3-formyl-2-(tributylstannyl)pyridine typically involves the Stille coupling reaction, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or toluene .
Análisis De Reacciones Químicas
5-Methoxy-3-formyl-2-(tributylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Methoxy-3-formyl-2-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique reactivity can be exploited to introduce specific functional groups into drug candidates.
Material Science:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-formyl-2-(tributylstannyl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, transferring an organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar compounds to 5-Methoxy-3-formyl-2-(tributylstannyl)pyridine include other organotin derivatives of pyridine, such as:
- 6-Methoxy-3-tributylstannylpyridine
- 2-Methoxy-4-tributylstannylpyridine
- 2-Methyl-5-tributylstannylpyridine
These compounds share similar reactivity and applications but differ in the position and nature of the substituents on the pyridine ring. The unique combination of the methoxy and aldehyde groups in this compound provides distinct reactivity and potential for specific applications in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
6-methoxy-2-tributylstannylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7-3-2-6(5-9)4-8-7;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPOSPORWMDCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=N1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(3-carbamoylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)

![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)

![1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2864157.png)
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)



![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
